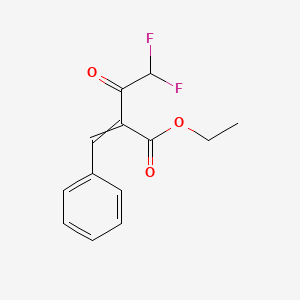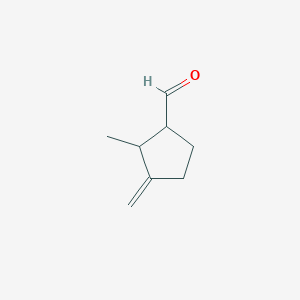
Cyclopentanecarboxaldehyde, 2-methyl-3-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanecarboxaldehyde, 2-methyl-3-methylene- is an organic compound with the molecular formula C8H12O. It is a derivative of cyclopentanecarboxaldehyde, characterized by the presence of a methyl group and a methylene group on the cyclopentane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopentanecarboxaldehyde, 2-methyl-3-methylene- can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with formaldehyde and a suitable catalyst to introduce the methylene group. The reaction conditions typically include a basic environment and moderate temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of cyclopentanecarboxaldehyde, 2-methyl-3-methylene- may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanecarboxaldehyde, 2-methyl-3-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted cyclopentanecarboxaldehyde derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Cyclopentanecarboxaldehyde, 2-methyl-3-methylene- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents
Mécanisme D'action
The mechanism by which cyclopentanecarboxaldehyde, 2-methyl-3-methylene- exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial properties may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanecarboxaldehyde: The parent compound without the methyl and methylene groups.
Cyclopentane-1-carboxaldehyde: Another derivative with different substituents on the cyclopentane ring.
Cyclopentylformaldehyde: A related compound with a formyl group instead of a carboxaldehyde group
Uniqueness
Cyclopentanecarboxaldehyde, 2-methyl-3-methylene- is unique due to the presence of both a methyl and a methylene group on the cyclopentane ring
Propriétés
Numéro CAS |
826337-64-8 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
2-methyl-3-methylidenecyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O/c1-6-3-4-8(5-9)7(6)2/h5,7-8H,1,3-4H2,2H3 |
Clé InChI |
PVKIIZQXWDDNDN-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CCC1=C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 2-[[3-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]thio]-](/img/structure/B14227320.png)
![Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B14227321.png)

![Phenol, 2-[(1S)-1,2,2-trimethyl-1-[[(1R)-1-phenylethyl]amino]propyl]-](/img/structure/B14227336.png)
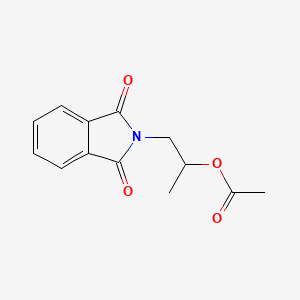
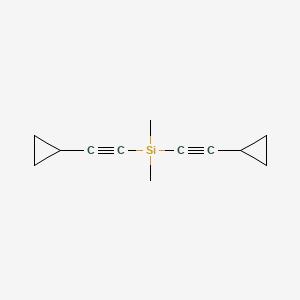
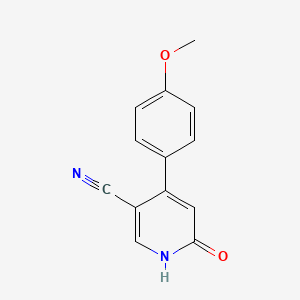
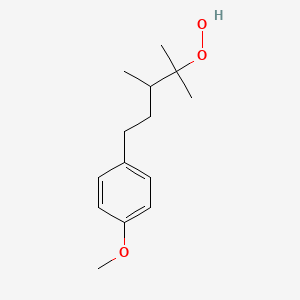
![(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol](/img/structure/B14227382.png)
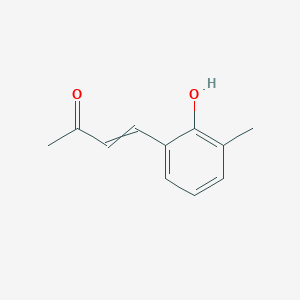
![[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14227387.png)
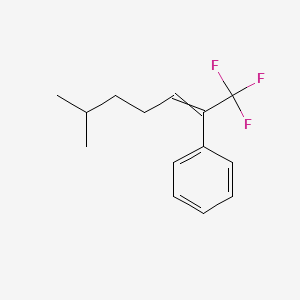
![N-(6-Aminopyridin-2-yl)-N'-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B14227404.png)
